4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

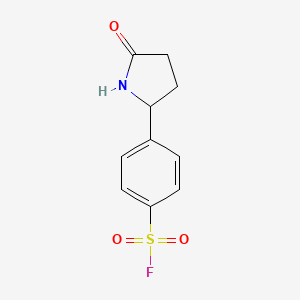

4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C10H10FNO3S It is characterized by the presence of a pyrrolidinone ring attached to a benzene sulfonyl fluoride group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride with a fluoride source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Material: 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride

Reagent: Fluoride source (e.g., potassium fluoride)

Solvent: Anhydrous conditions (e.g., acetonitrile)

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonyl fluoride group (−SO2F) is highly electrophilic, enabling nucleophilic substitutions. Key reactions include:

a. Formation of Sulfonamides

Reaction with primary or secondary amines yields sulfonamide derivatives. For example:

Ar-SO2F+R2NH→Ar-SO2NR2+HF

-

Conditions : Typically performed in polar aprotic solvents (e.g., DMF, THF) with bases like triethylamine to neutralize HF .

-

Example : Reaction with aniline derivatives produces N-aryl sulfonamides, which exhibit biological activity (e.g., carbonic anhydrase inhibition) .

b. Synthesis of Sulfonate Esters

Phenols or alcohols react with the sulfonyl fluoride group to form sulfonate esters:

Ar-SO2F+ROH→Ar-SO3R+HF

-

Applications : These esters are intermediates in synthesizing antiproliferative agents targeting microtubules .

Palladium-Catalyzed Cross-Coupling

The aryl sulfonyl fluoride moiety participates in palladium-mediated reactions:

a. Suzuki–Miyaura Coupling

The benzene ring can undergo coupling with boronic acids in the presence of Pd catalysts (e.g., PdCl2(dppx)):

Ar-SO2F+R-B(OH)2PdAr-R+Byproducts

Hydrolysis and Stability

Sulfonyl fluorides hydrolyze slowly compared to sulfonyl chlorides but form sulfonic acids under prolonged aqueous conditions:

Ar-SO2F+H2O→Ar-SO3H+HF

-

Kinetics : Hydrolysis is pH-dependent, accelerating in basic media .

-

Implications : Requires anhydrous storage to prevent degradation.

Electrochemical Fluorination

The compound can be synthesized electrochemically from disulfides or thiols via radical intermediates:

Ar-SHElectrolysis, KFAr-SO2F

-

Mechanism : Involves sequential oxidation steps with NFSI as the fluorinating agent .

-

Efficiency : Yields up to 85% in flow reactors due to enhanced mass transfer .

Reactivity of the Pyrrolidinone Ring

The 5-oxopyrrolidin-2-yl group undergoes characteristic lactam reactions:

a. Reduction

Catalytic hydrogenation reduces the lactam to a pyrrolidine derivative:

PyrrolidinoneH2/PdPyrrolidine

b. Ring-Opening Reactions

Strong nucleophiles (e.g., Grignard reagents) open the lactam ring, forming amino alcohol derivatives.

Comparative Reactivity Table

科学的研究の応用

Drug Discovery

The compound is recognized for its potential as a scaffold in drug design, particularly due to the presence of the pyrrolidine ring. Pyrrolidine derivatives have been linked to various biological activities, including:

- Inverse Agonism : Compounds derived from pyrrolidine have shown selectivity for retinoic acid-related orphan receptor γ (RORγt), which is implicated in autoimmune diseases. For instance, certain derivatives exhibited an EC₅₀ of 12 nM against RORγt while minimizing activity against other receptors like pregnane X receptor (PXR) .

Enzyme Inhibition

Research indicates that 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride can act as an inhibitor for specific enzymes, particularly carbonic anhydrases (CAs). The compound has been synthesized and tested for its inhibitory effects on CA IX, which is overexpressed in various cancers:

| Compound | IC₅₀ (nM) | Selectivity |

|---|---|---|

| This compound | 10.93 - 25.06 | High for CA IX over CA II |

This selectivity makes it a promising candidate for developing anticancer therapies .

Case Study 1: Antitumor Activity

In a study focusing on the antiproliferative effects of sulfonamide derivatives, compounds similar to this compound were evaluated for their ability to induce apoptosis in cancer cell lines such as MDA-MB-231. These studies revealed that certain analogs could significantly increase apoptosis markers, suggesting their potential utility in cancer treatment .

Case Study 2: Antimicrobial Properties

The compound has also been evaluated for its antibacterial and anti-biofilm activities. A series of studies demonstrated that derivatives exhibited significant inhibition of bacterial growth at concentrations around 50 µg/mL, indicating potential applications in treating bacterial infections .

作用機序

The mechanism of action of 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity. The pyrrolidinone ring may also interact with specific molecular targets, contributing to the compound’s overall biological effects.

類似化合物との比較

Similar Compounds

- 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride

- 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl bromide

- 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl iodide

Comparison

4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride is unique due to the presence of the fluoride group, which imparts distinct reactivity compared to its chloride, bromide, and iodide counterparts. The fluoride group is more electronegative, leading to different chemical behavior and potential applications. This uniqueness makes it a valuable compound for specific research and industrial purposes.

生物活性

4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structure and biological activity. The sulfonyl fluoride group in this compound is known for its ability to form covalent bonds with nucleophilic sites on enzymes, which can lead to inhibition or modification of their activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidinone ring and a sulfonyl fluoride moiety, which are crucial for its biological interactions.

The primary mechanism by which this compound exerts its biological effects is through the reactivity of the sulfonyl fluoride group. This group can react with serine residues in the active sites of various enzymes, leading to irreversible inhibition. The following points summarize the mechanism:

- Covalent Bond Formation : The sulfonyl fluoride reacts with nucleophilic sites on enzymes, forming stable covalent bonds that inhibit enzyme activity.

- Enzyme Inhibition : The compound has been shown to inhibit serine proteases, which play critical roles in various biological processes including inflammation and coagulation .

- Impact on Cellular Processes : By inhibiting specific enzymes, this compound can disrupt cellular processes such as signal transduction and metabolic pathways.

Biological Activity and Applications

This compound has been investigated for various biological applications, including:

Enzyme Inhibition

Research indicates that this compound is effective against several serine proteases, including trypsin, chymotrypsin, kallikrein, plasmin, and thrombin. Its mechanism involves:

- Irreversible Inhibition : The sulfonyl fluoride group irreversibly modifies the active site serine residue of these proteases .

Therapeutic Potential

The compound has been explored for potential therapeutic applications, particularly in:

- Cancer Treatment : Studies suggest that compounds with similar structures may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Research Applications

In scientific research, this compound is used for:

- Studying Enzyme Mechanisms : It serves as a tool to investigate the roles of serine proteases in various physiological and pathological processes.

- Drug Development : Its reactivity profile makes it a valuable precursor in the synthesis of novel therapeutic agents .

Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study 1: Inhibition of NADPH Oxidase

A study demonstrated that a related compound, 4-(2-aminoethyl)-benzenesulfonyl fluoride (AEBSF), inhibited NADPH oxidase activation in phagocytes. This inhibition was linked to the prevention of superoxide production, indicating potential applications in controlling oxidative stress-related diseases .

Case Study 2: Cancer Cell Proliferation

Another investigation assessed the effects of sulfonamide derivatives on cancer cell lines. Compounds structurally related to this compound exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells by inducing apoptosis .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

4-(5-oxopyrrolidin-2-yl)benzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3S/c11-16(14,15)8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWACFNVDJVQABJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC=C(C=C2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。